(Z)-ethyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-ethyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C24H28N4O7S3 and its molecular weight is 580.69. The purity is usually 95%.
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Biological Activity
(Z)-ethyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The structural features of this compound, including the azepan ring and sulfonamide functionalities, suggest possible interactions with various biological targets. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key functional groups include:
- Azepan ring : A seven-membered nitrogen-containing ring that may influence pharmacokinetics and receptor interactions.
- Benzothiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Sulfonamide group : Often associated with antibacterial effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key steps may include:
- Formation of the azepan ring through cyclization reactions.
- Introduction of the sulfonamide group via sulfonation reactions.
- Coupling reactions to form the final ester product.
Each step requires specific reagents and conditions to optimize yield and purity, as detailed in various synthetic organic chemistry literature.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, compounds containing benzothiazole derivatives have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro .
Analgesic Effects
The analgesic properties of related compounds have been evaluated in animal models. For example, certain benzothiazole derivatives exhibited significant protective effects against pain induced by acetic acid, suggesting a mechanism that could be relevant for pain management .
Antimicrobial Activity
Compounds featuring similar structural motifs have demonstrated antimicrobial activity against various pathogens. Studies indicate that benzothiazole derivatives can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .
Case Studies
- Study on Anti-inflammatory Activity : A recent study evaluated a series of thiazole derivatives for their anti-inflammatory effects in rat models. The results indicated that compounds with similar structures to this compound exhibited up to 62% inhibition of paw edema compared to controls .
- Analgesic Evaluation : In another study, a related compound demonstrated significant analgesic activity at a dose of 50 mg/kg in pain models, outperforming reference drugs .
Data Table: Summary of Biological Activities
Activity Type | Compound | Model/Method | Outcome |
---|---|---|---|
Anti-inflammatory | Benzothiazole derivatives | Rat paw edema model | Up to 62% inhibition |
Analgesic | Similar thiazole derivatives | Acetic acid-induced writhing | Significant pain relief |
Antimicrobial | Benzothiazole compounds | Bacterial growth inhibition assays | Effective against multiple strains |
Properties
IUPAC Name |
ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O7S3/c1-2-35-22(29)16-28-20-12-11-19(37(25,31)32)15-21(20)36-24(28)26-23(30)17-7-9-18(10-8-17)38(33,34)27-13-5-3-4-6-14-27/h7-12,15H,2-6,13-14,16H2,1H3,(H2,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADQRMHZWHSJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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